N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1H-indazole-3-carboxamide
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Overview
Description
N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1H-indazole-3-carboxamide is a complex organic compound that features both an indazole and an imidazole moiety. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1H-indazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized via cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes under acidic conditions.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Coupling of the Two Moieties: The final step involves coupling the indazole and imidazole moieties through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1H-indazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1H-indazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1H-indazole-3-carboxamide
- **N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1H-indazole-3-carboxylate
- **N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1H-indazole-3-carboxylamide
Uniqueness
The uniqueness of this compound lies in its specific combination of indazole and imidazole moieties, which confer distinct chemical and biological properties. This combination allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
Biological Activity
N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1H-indazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an indazole core with a carboxamide functional group and an imidazole moiety, which is known for its role in various biological processes. The structural formula can be represented as follows:
This configuration allows for interactions with various biological targets, making it a candidate for drug development.
Research indicates that compounds similar to this compound often exhibit significant biological activities, particularly in the following areas:
- Kinase Inhibition : The compound has been studied as a potential inhibitor of p21-activated kinase 1 (PAK1), which is implicated in tumor progression. PAK1 inhibitors are sought after for their ability to suppress cancer cell migration and invasion. For instance, derivatives of the indazole scaffold have shown promising results in inhibiting PAK1 with high selectivity and low cytotoxicity towards normal cells .
- Antitumor Activity : In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways .
- Anti-inflammatory Effects : Similar compounds have displayed anti-inflammatory properties by modulating cytokine production and signaling pathways involved in inflammation .
Study 1: PAK1 Inhibition
A study conducted by researchers identified several 1H-indazole-3-carboxamide derivatives as potent PAK1 inhibitors. The lead compound exhibited an IC50 value of 9.8 nM against PAK1, demonstrating strong enzyme inhibition and selectivity over other kinases. Additionally, it effectively suppressed the migration of MDA-MB-231 breast cancer cells by downregulating Snail expression without affecting overall tumor growth .
Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship analysis highlighted that modifications to the hydrophobic and hydrophilic regions of the molecule significantly influenced its inhibitory activity against PAK1. This suggests that careful design of substituents on the indazole scaffold can enhance biological efficacy .
Comparative Biological Activity Table
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Indazole + Imidazole + Carboxamide | PAK1 Inhibition, Antitumor |
Compound A | Imidazole + Phenyl | Antimicrobial |
Compound B | Tetrazole + Cyclohexane | Anticancer |
Properties
Molecular Formula |
C19H15N5O2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[3-(1-methylimidazole-2-carbonyl)phenyl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C19H15N5O2/c1-24-10-9-20-18(24)17(25)12-5-4-6-13(11-12)21-19(26)16-14-7-2-3-8-15(14)22-23-16/h2-11H,1H3,(H,21,26)(H,22,23) |
InChI Key |
LIYJBQQJWSTEJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC(=CC=C2)NC(=O)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
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